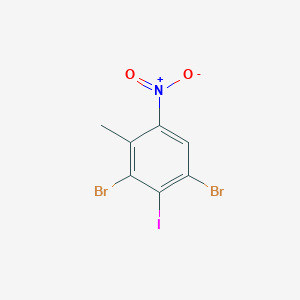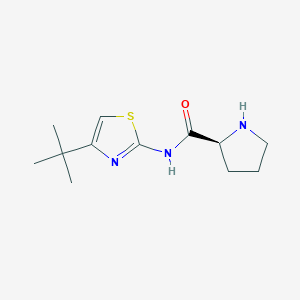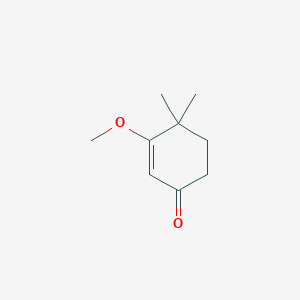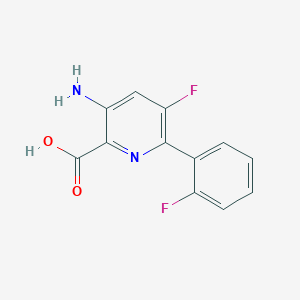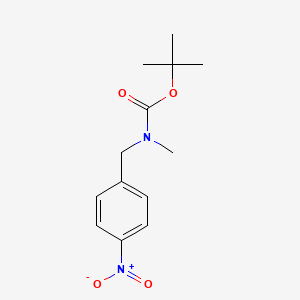
Tert-butyl 4-nitrobenzylmethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-nitrobenzylmethylcarbamate is an organic compound with the molecular formula C13H18N2O4 It is a derivative of carbamic acid and is characterized by the presence of a nitrobenzyl group and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-nitrobenzylmethylcarbamate typically involves the reaction of 4-nitrobenzyl chloride with tert-butyl carbamate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-nitrobenzylmethylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-aminobenzyl carbamate.
Substitution: Substituted carbamates.
Hydrolysis: 4-nitrobenzyl alcohol and tert-butyl carbamate.
Aplicaciones Científicas De Investigación
Tert-butyl 4-nitrobenzylmethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Tert-butyl 4-nitrobenzylmethylcarbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then participate in various biochemical pathways. The ester group can be hydrolyzed to release the active carbamate, which can interact with enzymes or receptors in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-nitrobenzylcarbamate
- tert-Butyl 4-aminobenzylcarbamate
- tert-Butyl 4-cyanomethylbenzylcarbamate
Uniqueness
Tert-butyl 4-nitrobenzylmethylcarbamate is unique due to the presence of both a nitro group and a tert-butyl ester group.
Propiedades
Fórmula molecular |
C13H18N2O4 |
|---|---|
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
tert-butyl N-methyl-N-[(4-nitrophenyl)methyl]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(16)14(4)9-10-5-7-11(8-6-10)15(17)18/h5-8H,9H2,1-4H3 |
Clave InChI |
QKSNGDCSRYEOCH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



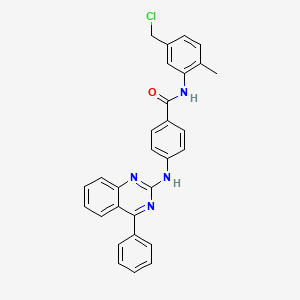
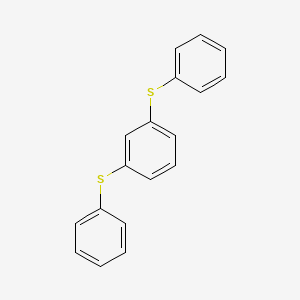

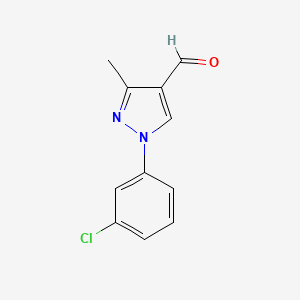

![4-[2-(3,4-Diaminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzene-1,2-diamine](/img/structure/B8514712.png)

